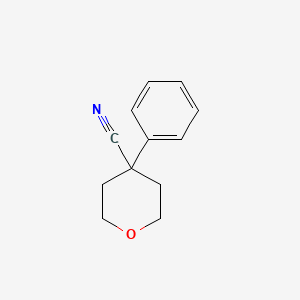

4-Phenyltetrahydro-2H-pyran-4-carbonitrile

Description

Significance of Tetrahydropyran (B127337) Scaffolds in Molecular Design

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. cymitquimica.comorganicchemistrydata.org Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions. The THP moiety is found in a wide array of biologically active molecules, such as the anticancer agents bryostatin (B1237437) and eribulin. cymitquimica.com The conformational flexibility of the tetrahydropyran ring allows it to present appended functional groups in specific spatial orientations, a crucial aspect for molecular recognition at biological targets. cymitquimica.com Furthermore, the tetrahydropyran ring system is a core component of pyranose sugars, such as glucose, highlighting its fundamental role in biology. organicchemistrydata.org

Role of Nitrile Groups in Chemical Transformations

The nitrile or cyano group (–C≡N) is a versatile functional group in organic synthesis. bldpharm.comscbt.com Its linear geometry and the strong triple bond between carbon and nitrogen confer unique reactivity. bldpharm.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. pdx.edu This reactivity allows for a wide range of chemical transformations.

Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones after hydrolysis. scbt.compdx.edu This versatility makes the nitrile group a valuable synthon for introducing nitrogen-containing functionalities and for extending carbon chains. bldpharm.com The characteristic infrared absorption of the C≡N triple bond, typically found in the 2220-2260 cm⁻¹ region, makes it readily identifiable.

Overview of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile within Heterocyclic Chemistry Research

This compound (CAS No. 1202-81-9) is a specific example of a molecule that combines the features of a tetrahydropyran ring and a nitrile group. cymitquimica.combldpharm.comscbt.comlabnovo.com The presence of a phenyl group and a nitrile group at the C4 position of the tetrahydropyran ring creates a quaternary carbon center, adding to its structural complexity. While extensive research on this specific molecule is not widely published, its structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds. The exploration of its synthesis and reactivity is of interest to researchers in medicinal and materials chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWMLYXWOBPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152732 | |

| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-81-9 | |

| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1202-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyltetrahydropyran-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyano-4-phenyltetrahydropyran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKW38UL68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenyltetrahydro 2h Pyran 4 Carbonitrile and Analogs

General Approaches to Tetrahydropyran (B127337) Ring Formation

The construction of the tetrahydropyran ring is a foundational challenge in the synthesis of many complex molecules. acs.org Over the years, numerous reliable methods have been established, ranging from cyclizations onto oxocarbenium ions and epoxides to hetero-Diels-Alder reactions and ring-closing metathesis. rsc.orgmdpi.comresearchgate.net Among these, the Prins cyclization and its variants have emerged as particularly powerful and versatile tools for creating functionalized THPs. rsc.orgacs.org

Prins Cyclization Strategies

The Prins cyclization is a robust method for forming tetrahydropyran rings, typically involving the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound. rsc.orgnih.gov This process proceeds through the formation of an electrophilic oxocarbenium ion, which then undergoes an intramolecular addition with the tethered alkene. rsc.orghud.ac.uk The versatility of the Prins reaction is demonstrated by its numerous variations and its successful application in the total synthesis of complex natural products. bohrium.comacs.org

Acid-Mediated Condensation Approaches

Brønsted acids are frequently employed to catalyze the Prins cyclization. The reaction involves the condensation of a homoallylic alcohol with an aldehyde to generate an oxocarbenium ion, which subsequently undergoes intramolecular cyclization. rsc.org A variety of acids have been shown to effectively mediate this transformation. For instance, trifluoroacetic acid (TFA) has been used to catalyze the cyclization of enol ethers to form tetrahydropyrans. rsc.org In some cases, strong Brønsted superacids have been utilized to achieve highly diastereoselective cyclizations, yielding specific isomers of substituted tetrahydropyrans.

Environmentally benign approaches have also been developed. One notable example uses phosphomolybdic acid in water, which serves as both the catalyst and the solvent. This method allows for the efficient, all-cis selective synthesis of 4-hydroxytetrahydropyran derivatives at room temperature, offering high yields (80–92%) and avoiding harsh reaction conditions. The reaction proceeds via an (E)-oxocarbenium ion that adopts a chair-like transition state, leading to a cis-selective attack by water.

Lewis Acid Catalysis in Prins Reactions (e.g., FeCl₃, InCl₃, In(OTf)₃)

Lewis acids are extensively used to promote Prins cyclizations, offering mild conditions and often enhanced stereoselectivity. bohrium.com The choice of Lewis acid can significantly influence the reaction's outcome, including its rate and stereochemical course.

Iron(III) Chloride (FeCl₃): FeCl₃ has proven to be a highly effective catalyst for generating 4-hydroxy-substituted tetrahydropyrans with excellent stereoselectivity. bohrium.com This method is valued for its mild reaction conditions and broad substrate scope. In some protocols, the FeCl₃-catalyzed reaction proceeds with complete OH-selectivity, avoiding the formation of halogenated byproducts. nih.gov Mechanistic studies, including DFT calculations, suggest that the reaction may proceed through a [2+2] cycloaddition pathway rather than the classical oxocarbenium route to rationalize the observed selectivity. nih.gov

Indium(III) Chloride (InCl₃): InCl₃ is considered a mild Lewis acid that can effectively catalyze the Prins cyclization. bohrium.com It has been successfully used in the reaction of homoallylic alcohols with aldehydes to produce all-cis-tetrahydropyran-4-ones in excellent yields. bohrium.com The reaction is believed to proceed through a diequatorial chair-like conformation of the oxocarbenium ion intermediate.

Indium(III) Triflate (In(OTf)₃): In(OTf)₃ is another mild Lewis acid catalyst used in Prins reactions, particularly for the synthesis of 4-halo-2,6-disubstituted tetrahydropyrans. Its use, often in conjunction with a trimethylsilyl (B98337) halide additive, has been shown to overcome issues of substrate epimerization, a common side reaction in other acid-catalyzed methods.

| Catalyst | Substrates | Product Type | Key Features | Citations |

| FeCl₃ | Homoallylic alcohol, Aldehyde | 4-Hydroxytetrahydropyran | Excellent stereoselectivity; Mild conditions; High OH-selectivity | bohrium.com |

| InCl₃ | Homoallylic alcohol, Aldehyde | cis-Tetrahydropyran-4-one | Mild Lewis acid; Excellent yields | bohrium.com |

| In(OTf)₃ | Homoallylic alcohol, Aldehyde | cis-4-Halo-2,6-disubstituted THP | Overcomes epimerization; Mild conditions |

Stereoselective Control in Prins Cyclizations

Achieving stereocontrol is a critical aspect of tetrahydropyran synthesis, as the biological activity of many natural products depends on their precise three-dimensional structure. hud.ac.uk In Prins cyclizations, stereoselectivity is often dictated by the geometry of the oxocarbenium ion intermediate and the subsequent cyclization pathway. The formation of a chair-like transition state, where bulky substituents preferentially occupy equatorial positions to minimize steric strain, is a key principle governing the stereochemical outcome. hud.ac.uk

The choice of catalyst and reaction conditions plays a pivotal role. For example, phosphomolybdic acid in water promotes an all-cis selectivity through a stabilized chair-like transition state. Similarly, Lewis acids like InCl₃ can favor the formation of all-cis products by guiding the cyclization through a diequatorial chair-like conformation. The use of silyl-Prins cyclizations, which involve alkenylsilanes as electron-rich alkenes, can also lead to higher reaction rates and selectivities. The stereoselectivity can be so precise that in certain intramolecular reactions, three new stereogenic centers can be created in a single step with excellent control. However, competing reactions like the oxonia-Cope rearrangement can sometimes lead to racemization, posing a challenge to stereocontrol. bohrium.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex molecules like substituted pyrans. For the synthesis of 4H-pyran derivatives, a common MCR involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound.

This approach is highly relevant for synthesizing the 4-phenyltetrahydro-2H-pyran-4-carbonitrile scaffold. The general mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the enolized dicarbonyl compound and a final intramolecular cyclization to yield the pyran ring. A variety of catalysts, including dodecyl benzenesulfonic acid (DBSA) and nano-ZnO, have been employed to promote this transformation under environmentally friendly conditions, sometimes in aqueous media or solvent-free systems.

| Catalyst | Reactants | Conditions | Key Advantages | Citations |

| DBSA/H₂O | Aromatic Aldehyde, Malononitrile, Cyclohexanedione | 105 °C, Water | Green chemistry, High efficiency, Recyclable catalyst | |

| KOH loaded CaO | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | 60 °C, Solvent-free | Short reaction time, High yield, Easy separation | |

| Nano-ZnO | Aldehyde, Malononitrile, Dimedone | Ethanol (B145695), Reflux | Reusable catalyst, Excellent yields |

Ring-Expansion Methodologies for Pyran Synthesis

While less common than intramolecular cyclizations, ring-expansion reactions represent a valid strategy for the synthesis of six-membered rings like tetrahydropyrans from smaller ring systems. These methods can provide access to unique structural motifs that may be difficult to obtain through other routes.

One such approach involves the ring enlargement of donor-acceptor-substituted cyclopropane (B1198618) derivatives. mdpi.com In this methodology, a spiro-annulated cyclopropane, derived from an exocyclic enol ether, undergoes a ring-enlargement to form a five-membered ring, which can be a precursor to further transformations. Lewis acids such as Yb(OTf)₃ can be used to catalyze this key step. mdpi.com While this specific example leads to a five-membered ring, the principle of ring expansion of strained rings is a known synthetic strategy. Another approach involves the transformation of pyran-2-ones, which can react with nucleophiles, leading to ring-opening and subsequent rearrangement to form new heterocyclic systems. clockss.org Ring-closing metathesis (RCM) of appropriately designed diene precursors is another powerful method that has been widely used to close pyran rings in the synthesis of natural products. rsc.org

Oxa-[4+2] Cycloaddition Reactions

Oxa-[4+2] cycloadditions, also known as oxa-hetero-Diels-Alder reactions, represent a key strategy for forming the tetrahydropyran skeleton. acs.org This reaction involves a [4+2] cycloaddition between a diene and a dienophile, where one of the components contains an oxygen atom, leading directly to a six-membered oxygen-containing heterocycle. The versatility of this reaction allows for the introduction of various substituents, including the foundational phenyl group, by incorporating them into the diene or dienophile starting materials.

The reaction typically proceeds between an electron-rich diene and an electron-poor dienophile (normal electron demand) or, more commonly for this class of heterocycles, an electron-poor heterodiene (e.g., an α,β-unsaturated carbonyl compound) and an electron-rich heterodienophile (e.g., an enol ether). researchgate.net The choice of reactants and catalysts is crucial for controlling the regioselectivity and stereoselectivity of the resulting tetrahydropyran ring.

Bio-based furans, such as furfural, are also recognized as valuable platform molecules that can act as the diene component in Diels-Alder reactions to produce oxanorbornene derivatives, which can then be converted to substituted tetrahydropyrans. nih.govnih.gov The intramolecular variant of the Diels-Alder reaction is another powerful tool, where the diene and dienophile are tethered in the same molecule, often leading to high stereocontrol in the formation of the fused ring system.

Table 1: Examples of Oxa-[4+2] Cycloaddition Strategies for Pyran Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder | β-Hydroxy dioxinone + Aldehyde | Scandium(III) Triflate | Bicyclic pyran intermediate | acs.org |

| Hetero-Diels-Alder | α,β-Unsaturated carbonyl + Enol ether | Copper(II) complexes | Dihydropyran | researchgate.net |

| Intramolecular Diels-Alder | Furfural diallyl acetal | Thermal activation | Oxanorbornene adduct | nih.gov |

| Formal [4+2] Annulation | Chiral crotylsilane + Aldehyde | Lewis Acid | Substituted tetrahydropyran | acs.org |

Installation and Modification of the Nitrile Functionality

Cyanation Reactions to Form Nitrile Groups (e.g., using silver cyanide)

The introduction of the nitrile group at the C4 position is a critical step. A common and direct method is through nucleophilic substitution on a suitable precursor, such as a 4-halo-4-phenyltetrahydropyran. In this reaction, a cyanide salt, typically potassium or sodium cyanide, displaces a halide (e.g., bromide or chloride) on the tetrahydropyran ring. chemguide.co.ukyoutube.comchemguide.co.uk The reaction is typically performed by heating the reactants under reflux in an ethanolic solution. chemguide.co.uk The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen. youtube.comchemguide.co.uk

While potassium and sodium cyanide are commonly used, other cyanide sources can be employed. chemrevise.org Silver cyanide (AgCN), a white salt, is used in various chemical processes, including silver-plating and as a reagent in specific cyanation reactions. wikipedia.org For instance, silver salts have been used to mediate the direct C-H cyanation of terminal alkynes. nih.govresearchgate.net Although less common for simple alkyl halide substitution compared to alkali metal cyanides, the principle of using a metal cyanide to deliver the nucleophilic cyanide ion remains the same. The choice of solvent is critical, as the presence of water can lead to the formation of competing hydrolysis products (alcohols). chemguide.co.uk

Strategies for Introducing the Phenyl Moiety

The phenyl group at the C4 position can be incorporated at different stages of the synthesis. One efficient strategy is to include it in one of the starting materials for a cyclization reaction. For example, in a hetero-Diels-Alder reaction, a phenyl-substituted dienophile can be reacted with a suitable diene to directly generate a tetrahydropyran ring with the phenyl group at the desired position.

Alternatively, the phenyl group can be introduced onto a pre-formed tetrahydropyran ring. Modern cross-coupling methodologies provide powerful tools for this transformation. For instance, a palladium-catalyzed redox-relay Heck reaction can be used to synthesize C-aryl-tetrahydropyrans from dihydropyranyl alcohols and aryl boronic acids. This approach allows for the stereoselective formation of 2,6-trans-tetrahydropyrans bearing a phenyl (or other aryl) substituent.

Conjugate addition reactions also offer a viable route. A Michael addition of a phenyl nucleophile (e.g., from an organocuprate reagent) to a tetrahydropyran-4-one precursor bearing an α,β-unsaturated moiety could install the phenyl group at the C4 position.

Asymmetric Synthesis and Stereocontrol

Enantioselective Approaches in Tetrahydropyran Synthesis

Creating chiral this compound requires an asymmetric synthesis strategy to control the absolute stereochemistry of the tetrahydropyran ring. Several methodologies have been developed for the enantioselective synthesis of substituted tetrahydropyrans.

One approach involves the use of chiral catalysts. For example, scandium(III) triflate has been shown to catalyze the diastereoselective cyclization between aldehydes and β-hydroxy dioxinones, providing a pathway to chiral carboxy-substituted tetrahydropyran-4-ones. acs.org Similarly, eco-friendly iron(III) chloride can catalyze the cyclization of certain allylic substrates to yield cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. acs.org Brønsted acids have also been employed to mediate the hydroxyalkoxylation of silylated alkenols, yielding polysubstituted tetrahydropyrans with excellent stereocontrol. core.ac.uk

Diastereoselective Synthesis of this compound Derivatives

For derivatives of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Many synthetic methods have been developed to produce highly substituted tetrahydropyrans with specific diastereomeric outcomes.

Tandem reactions are particularly powerful in this regard. For example, a one-pot reaction involving an aldol (B89426) reaction of a β-ketoester with an aldehyde, followed by a Knoevenagel condensation and an intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgnih.gov Prins cyclizations of enecarbamates are another effective method for the diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones. lookchem.com Furthermore, the reaction of homoallylic alcohols with aldehydes in the presence of trifluoroacetic acid (TFA) can create three new stereocenters in a single step, yielding 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans stereoselectively. nih.gov These methods provide a robust toolbox for constructing the complex, stereodefined architecture of substituted tetrahydropyran derivatives.

Table 2: Methods for Stereocontrolled Tetrahydropyran Synthesis

| Method | Key Transformation | Stereocontrol | Product Type | Reference |

|---|---|---|---|---|

| Tandem Knoevenagel/Michael | Aldol adduct + Aldehyde | Diastereoselective | Highly substituted tetrahydropyran-4-one | acs.orgnih.gov |

| Iron-Catalyzed Cyclization | Allylic substrate cyclization | Diastereoselective (cis) | 2,6-Disubstituted tetrahydropyran | acs.org |

| Brønsted Acid-Mediated Cyclization | Cyclization of allylsilyl alcohols | Diastereoselective (>95:5) | Polysubstituted tetrahydropyran | core.ac.uk |

| Scandium-Catalyzed Cyclization | β-Hydroxy dioxinone + Aldehyde | Diastereoselective | Carboxy-substituted tetrahydropyran-4-one | acs.org |

| Prins Cyclization | Enecarbamate + Epoxide | Diastereoselective | 2,3,6-Trisubstituted tetrahydropyran-4-one | lookchem.com |

Biocatalytic Routes for Stereoselective Pyran Construction

The synthesis of enantiomerically pure chemical structures is a cornerstone of modern pharmaceutical development. Biocatalysis has emerged as a powerful tool to achieve high stereoselectivity in the construction of complex molecules, including tetrahydropyran rings. nih.gov While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalytic stereoselective pyran construction are well-established through the synthesis of related analogs and precursors. These methods often rely on enzymes to create chiral intermediates which are then chemically cyclized to form the desired pyran ring with high fidelity.

Enzymatic strategies primarily involve kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates. Key enzyme classes employed in these routes include:

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to chiral alcohols. An appropriately substituted keto-alcohol precursor can be reduced by a KRED to yield a specific diol stereoisomer, which can then undergo acid-catalyzed cyclization to form a stereodefined tetrahydropyran.

Lipases and Esterases: These hydrolytic enzymes are widely used for the kinetic resolution of racemic alcohols or esters. For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic diol precursor, allowing for the separation of the acylated and unreacted enantiomers. Each of these can then be carried forward to produce different stereoisomers of the pyran ring.

Monooxygenases: Enzymes like cytochrome P450 monooxygenases can introduce hydroxyl groups into a molecule with high regio- and stereoselectivity. nih.gov This can be used to create chiral diols from unsaturated precursors, which are key intermediates for pyran synthesis.

Halohydrin Dehalogenases: These enzymes can catalyze the ring-opening of epoxides or the stereoselective synthesis of halohydrins, which are valuable building blocks for tetrahydropyran synthesis. nih.gov

Below is a table summarizing the types of biocatalytic reactions applicable to the stereoselective synthesis of pyran precursors.

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Application in Pyran Synthesis |

| Ketoreductase (KRED) | Asymmetric Reduction | δ-Hydroxy ketone | Chiral 1,5-diol | Precursor for stereoselective cyclization. |

| Lipase / Esterase | Kinetic Resolution | Racemic 1,5-diol | Enantiopure diol and ester | Separation of enantiomers for synthesis of specific pyran stereoisomers. |

| Monooxygenase | Asymmetric Hydroxylation | Unsaturated hydrocarbon | Chiral diol | Creation of chiral diol intermediates from prochiral alkenes. nih.gov |

| Halohydrin Dehalogenase | Stereoselective Dehalogenation | Dihaloalkane | Chiral halohydrin | Formation of chiral building blocks for subsequent ring closure. nih.gov |

This table is generated based on principles described in the referenced literature.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in the chemical industry, aiming to reduce environmental impact and enhance safety and efficiency. The synthesis of tetrahydropyran derivatives, including this compound, is an area where sustainable practices can be effectively implemented. nih.govgithubusercontent.com Key strategies include the use of multicomponent reactions (MCRs), environmentally benign solvents, and reusable catalysts. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are a hallmark of green synthesis, offering significant advantages in terms of atom economy, time, and energy savings by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov The synthesis of functionalized 2-amino-4H-pyrans, which share the core pyran structure, is often achieved through a three-component reaction of an aldehyde, malononitrile, and an active methylene compound. researchgate.net This approach is highly convergent and minimizes solvent and purification waste.

Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with greener alternatives is a primary focus. Water or aqueous ethanol mixtures have proven to be effective media for the synthesis of pyran derivatives. researchgate.net These solvents are not only safer and more environmentally friendly but can also promote certain reactions.

The use of heterogeneous and recyclable catalysts is another cornerstone of sustainable synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Examples of catalysts used in green pyran synthesis include:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): An efficient organocatalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous ethanol at room temperature. researchgate.net

Molecular Iodine: A mild and practical catalyst for synthesizing substituted pyrans under solvent-free conditions at ambient temperature. organic-chemistry.org

Heterogeneous Catalysts: Materials like zinc proline (Zn(Proline)₂) and various transition metal oxide nanomaterials have been used as reusable catalysts for pyran synthesis under solvent-free or green solvent conditions. nih.gov

The following table details examples of green synthetic methodologies for pyran derivatives, highlighting the reaction components and conditions.

| Catalyst | Reaction Type | Reactants | Solvent | Key Advantages | Reference |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Three-component | Aromatic aldehyde, malononitrile, dimedone | Aqueous Ethanol | Mild room temperature conditions, eco-friendly solvent, high efficiency. | researchgate.net |

| Molecular Iodine (I₂) | Cyclization | Homoallylic alcohol, aldehyde | Solvent-free | Ambient temperature, solvent-free, practical and mild. | organic-chemistry.org |

| Zn(Proline)₂ | Three-component | Aromatic aldehyde, β-ketoester, N-methyl thio nitroetheneamine | Solvent-free | Heterogeneous catalyst, no solvent required. | nih.gov |

| Iron-based catalysts | Thermodynamic Equilibration | 2-Alkenyl 6-substituted tetrahydropyrans | Not specified | Eco-friendly metal, high diastereoselectivity for cis-isomers. | organic-chemistry.org |

This table summarizes findings from various studies on green synthesis of pyran derivatives.

Reaction Chemistry and Chemical Transformations of 4 Phenyltetrahydro 2h Pyran 4 Carbonitrile

Reactivity of the Nitrile Group in the Tetrahydropyran (B127337) Scaffold

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a range of chemical transformations. Its reactivity within the sterically significant tetrahydropyran framework is of particular interest in synthetic chemistry.

Reduction Reactions of the Nitrile Functionality

The reduction of the nitrile group in 4-Phenyltetrahydro-2H-pyran-4-carbonitrile to a primary amine is a fundamental transformation that opens avenues to a variety of derivatives. A common and effective method for this conversion is the use of strong hydride-donating reagents.

Detailed Research Findings:

The reduction of nitriles to primary amines is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. While specific experimental data for the reduction of this compound is not extensively reported in peer-reviewed literature, the general mechanism is well-established.

For analogous aryl-substituted cyano compounds, the reduction with LiAlH₄ in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is a standard procedure. The reaction typically requires heating and subsequent aqueous workup to yield the corresponding aminomethyl derivative.

| Reactant | Reagent | Product | Typical Conditions | Notes |

| Aryl-substituted nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | THF or Et₂O, reflux, then H₂O workup | A standard method for nitrile reduction. |

| This compound (hypothetical) | LiAlH₄ | (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine | THF, reflux | Expected product based on general reactivity. |

Hydrolysis and Related Transformations

The hydrolysis of the nitrile group offers a direct route to valuable carboxylic acids and amides. The outcome of the hydrolysis is highly dependent on the reaction conditions, specifically the pH of the medium.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile group of this compound is expected to hydrolyze to the corresponding carboxylic acid, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The reaction is typically carried out by heating the nitrile in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. The initially formed amide intermediate is then further hydrolyzed to the carboxylic acid.

A patent for a related compound, 4-cyanotetrahydropyran-4-carboxylic acid, describes its hydrolysis to tetrahydropyran-4,4-dicarboxylic acid using hydrochloric acid at 100°C for 9 hours, achieving an 84% yield. This suggests that similar conditions could be effective for the hydrolysis of this compound.

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of a nitrile typically yields a carboxylate salt. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the nitrile carbon. The intermediate amide can sometimes be isolated by carefully controlling the reaction conditions. Subsequent acidification of the carboxylate salt is necessary to obtain the free carboxylic acid.

| Starting Material | Conditions | Major Product | Reference (Analogous Reaction) |

| 4-cyanotetrahydropyran-4-carboxylic acid | 6 mol/L HCl, 100°C, 9 h | Tetrahydropyran-4,4-dicarboxylic acid (84% yield) | US Patent 2008/0306287 A1 |

| This compound | Dilute NaOH, heat | Sodium 4-phenyltetrahydro-2H-pyran-4-carboxylate | General knowledge of nitrile hydrolysis |

| This compound | Dilute HCl or H₂SO₄, heat | 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid | General knowledge of nitrile hydrolysis |

Functionalization of the Tetrahydropyran Ring System

The tetrahydropyran ring, while generally stable, can undergo certain reactions, although these are less common than transformations of the appended functional groups.

Reactions at the Pyran Ring (e.g., nucleophilic and electrophilic reactivity)

The saturated nature of the tetrahydropyran ring in this compound makes it relatively unreactive towards many electrophilic and nucleophilic reagents under standard conditions. Ring-opening reactions typically require harsh conditions and are not commonly employed for functionalization.

Electrophilic addition to the oxygen atom can occur, but this generally leads to the formation of oxonium ions which are intermediates in other reactions rather than stable, isolated products. Nucleophilic attack on the carbon atoms of the ring is generally difficult due to the lack of a good leaving group.

Derivatization of the Phenyl Substituent

The phenyl group attached to the tetrahydropyran ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the tetrahydropyran-4-carbonitrile substituent will influence the position of substitution.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the phenyl ring. The substituent at the 4-position of the tetrahydropyran ring is an alkyl group with an electron-withdrawing nitrile, which is generally considered to be ortho-, para-directing and deactivating.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, likely at the para position due to steric hindrance at the ortho positions.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would lead to the corresponding halogenated derivative, again favoring the para position.

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is also feasible, with the para-substituted product being the most probable outcome.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)tetrahydro-2H-pyran-4-carbonitrile |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile |

| Acylation | RCOCl, AlCl₃ | 4-(4-Acylphenyl)tetrahydro-2H-pyran-4-carbonitrile |

Mechanistic Investigations of Key Reactions

Mechanism of Nitrile Reduction with LiAlH₄: The reduction proceeds through a four-step mechanism:

Nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.

This addition breaks the pi-bond of the nitrile, forming an imine anion.

A second hydride transfer from another molecule of LiAlH₄ to the imine carbon occurs.

Aqueous workup protonates the resulting dianion to yield the primary amine.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

Protonation of the nitrogen atom of the nitrile by the acid catalyst, which increases the electrophilicity of the nitrile carbon.

Nucleophilic attack by a water molecule on the activated nitrile carbon.

Deprotonation of the oxygen atom to form a neutral imidic acid tautomer.

Tautomerization of the imidic acid to the more stable amide.

Protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

Proton transfer and elimination of ammonia (B1221849) (which is protonated to ammonium) leads to the final carboxylic acid product.

Radical-to-Polar Crossover Transformations

Radical-to-polar crossover reactions are a class of chemical transformations where a radical intermediate is converted into an ionic species (typically a cation or an anion), which then undergoes a polar reaction. This strategy allows for unique reaction pathways that are not accessible through purely radical or purely ionic mechanisms.

In the context of a hypothetical reaction involving this compound, a radical could be generated at a position on the molecule. Subsequent oxidation of this radical intermediate would lead to a carbocation, which could then be trapped by a nucleophile. Conversely, reduction of a radical intermediate would form a carbanion, which could react with an electrophile. These transformations often require the use of a redox-active species, such as a metal catalyst or a photoredox catalyst, to facilitate the single-electron transfer steps.

Lewis Acid Activation Mechanisms

Lewis acids are electron-pair acceptors and are commonly used in organic synthesis to activate electrophiles. In reactions involving nitriles, a Lewis acid can coordinate to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

For this compound, a Lewis acid such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) could activate the nitrile group. This activation would facilitate reactions such as hydrolysis to the corresponding amide or carboxylic acid, or addition of organometallic reagents to the nitrile carbon to form ketones after hydrolysis. The general mechanism involves the formation of a nitrile-Lewis acid complex, which is then attacked by a nucleophile.

Halogen-Atom Transfer Processes

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from an organic halide to a radical species, generating a new carbon-centered radical. This method is widely used for the formation of C-C and C-heteroatom bonds.

A hypothetical halogen-atom transfer process involving a derivative of this compound, for instance, a bromo- or iodo-substituted analog, could be initiated by a radical initiator. The resulting carbon-centered radical on the tetrahydropyran ring could then undergo various transformations, such as intramolecular cyclization or intermolecular addition to an alkene or alkyne. The efficiency and regioselectivity of such processes would depend on the nature of the radical, the stability of the transition state, and the reaction conditions.

Computational and Experimental Mechanistic Elucidation

The elucidation of reaction mechanisms is a critical aspect of chemical research, combining experimental techniques and computational studies.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a nuclear magnetic resonance (NMR) technique that can be used to determine the spatial proximity of atoms within a molecule. In the context of this compound, NOE studies could be used to confirm the stereochemistry of the molecule and its reaction products.

¹⁸O-Labeling Studies: Isotopic labeling studies, such as those using ¹⁸O, are powerful tools for tracing the path of atoms during a chemical reaction. For example, in the hydrolysis of the nitrile group of this compound, using H₂¹⁸O would allow for the determination of the origin of the oxygen atom in the resulting carboxylic acid or amide, thereby providing insight into the reaction mechanism.

Density Functional Theory (DFT) Studies: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations could be employed to model the geometry of this compound, calculate its spectroscopic properties, and investigate the transition states and intermediates of its hypothetical reactions. This would provide valuable information on reaction pathways and activation energies.

While these techniques are standard in mechanistic organic chemistry, their specific application to this compound has not been reported in the reviewed literature.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the primary tool for elucidating the complex structure of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, confirming the connectivity of atoms and providing insights into its three-dimensional shape.

¹H NMR Spectroscopy

A ¹H NMR spectrum would be crucial for identifying the different types of protons and their immediate chemical environments. The expected signals would include multiplets for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The aliphatic protons of the tetrahydropyran (B127337) ring would appear at higher field strengths, likely between 1.5 and 4.5 ppm. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. Key signals would include those for the quaternary carbon attached to both the phenyl and cyano groups, the carbons of the phenyl ring, the carbons of the tetrahydropyran ring, and the distinct signal for the nitrile carbon, which typically appears in the 110-125 ppm region.

2D NMR Techniques (e.g., NOESY, COSY, HMBC) for Conformational Analysis and Stereochemistry

To fully define the stereochemistry and conformational preferences of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the tetrahydropyran ring.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, helping to definitively assign the quaternary carbon and connect the phenyl and cyano groups to the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the conformational preferences of the tetrahydropyran ring (e.g., chair or boat conformations) and the relative orientation of the phenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural clues.

Predicted mass spectrometry data from computational models are available. cymitquimica.com These predictions suggest the following adducts and their corresponding mass-to-charge ratios (m/z):

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.10700 |

| [M+Na]⁺ | 210.08894 |

| [M-H]⁻ | 186.09244 |

| [M+NH₄]⁺ | 205.13354 |

| [M+K]⁺ | 226.06288 |

| [M]⁺ | 187.09917 |

This table is based on predicted data and awaits experimental verification. cymitquimica.com

Experimental analysis would involve techniques like electrospray ionization (ESI) or electron ionization (EI) to generate ions. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition (C₁₂H₁₃NO). Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation and analyze the resulting daughter ions, which would help to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Tautomerism Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the most characteristic vibration would be the stretching of the nitrile (C≡N) group, which is expected to appear as a sharp band in the region of 2220-2260 cm⁻¹ in the IR spectrum. Other key absorbances would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O stretching of the ether linkage in the tetrahydropyran ring.

While tautomerism is not expected for this particular compound, these spectroscopic techniques could be used to rule out its presence definitively.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray crystallography. This technique would require the growth of a suitable single crystal of this compound.

If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the conformation of the tetrahydropyran ring and the spatial arrangement of the phenyl and nitrile substituents. For chiral molecules, X-ray crystallography can also determine the absolute configuration.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of chemical systems. For 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, DFT calculations can offer a detailed understanding of its fundamental properties.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the energetics of transition states and intermediates. While specific reaction pathway analyses for this compound are not extensively documented in the literature, studies on related pyran derivatives demonstrate the utility of this approach. For instance, DFT has been used to investigate the mechanism of various reactions, including reductions and cyclizations. nih.gov In the context of this molecule, DFT could be employed to study its synthesis, for example, by analyzing the reaction pathway of a cyanation reaction on a 4-phenyltetrahydropyran precursor.

A hypothetical energetic and geometric analysis for a key reaction step, such as the formation of an intermediate, could yield data similar to that presented in Table 1. Such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to ensure accuracy. nih.gov

Table 1: Illustrative DFT-Calculated Energetic and Geometric Parameters for a Hypothetical Reaction Intermediate

| Parameter | Value | Unit |

|---|---|---|

| Relative Energy (Intermediate) | 15.2 | kcal/mol |

| Activation Energy (Transition State) | 25.8 | kcal/mol |

| Key Bond Distance (e.g., C-CN) | 1.48 | Å |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations.

Tautomerization, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a potential phenomenon in molecules with appropriate functional groups. For this compound, while significant tautomerization is not immediately obvious, DFT could be used to explore the relative stabilities of any potential, albeit likely high-energy, tautomers. More relevant would be the stability analysis of different conformers of the tetrahydropyran (B127337) ring, such as the chair, boat, and twist forms. Studies on the parent tetrahydro-2H-pyran have shown the chair conformation to be the most stable. mdpi.com The presence of bulky phenyl and nitrile substituents at the C4 position would be expected to further influence the conformational equilibrium, likely favoring a chair conformation where the phenyl group occupies an equatorial position to minimize steric hindrance.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory, providing insights into a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 | eV |

| Ionization Potential | I ≈ -EHOMO | 6.5 | eV |

| Electron Affinity | A ≈ -ELUMO | 1.2 | eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 | eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 | eV |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. For this compound, MD simulations can be used to explore the conformational landscape of the tetrahydropyran ring and the orientation of the phenyl and nitrile substituents.

As suggested by DFT studies on the parent ring system, the tetrahydropyran ring is expected to predominantly adopt a chair conformation. mdpi.com MD simulations would allow for the sampling of various chair and other less stable conformers (e.g., boat, twist-boat) over time, providing insights into the flexibility of the ring and the energy barriers between different conformations. The orientation of the C4-phenyl and C4-nitrile bonds, whether axial or equatorial, would be a key focus of such an analysis, with the equatorial position for the larger phenyl group being the anticipated low-energy conformation.

In Silico Screening and Binding Affinity Prediction

The structural motif of this compound is of interest in medicinal chemistry. In silico screening techniques, such as molecular docking, are used to predict the binding mode and affinity of a ligand to a biological target.

Studies on structurally related N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives have shown that these compounds can exhibit significant binding affinity for receptors such as the cannabinoid receptor CB1 and the translocator protein (TSPO). nih.gov This suggests that this compound could also be a ligand for these or other receptors.

Molecular docking simulations would involve placing the molecule into the binding site of a target protein and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of such a screening could predict whether the compound is likely to be an inhibitor or activator of the protein. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated. Machine learning techniques are increasingly being used to develop more accurate scoring functions for predicting binding affinity. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov

For this compound, NCI analysis could reveal intramolecular interactions, such as those between the phenyl ring and the tetrahydropyran ring, which could influence the molecule's preferred conformation. Furthermore, in the context of a protein-ligand complex, NCI analysis can provide a detailed picture of the interactions between the molecule and the amino acid residues in the binding pocket. These interactions are critical for binding affinity and selectivity. The analysis typically generates 3D plots where different types of interactions are represented by different colors, providing a clear and intuitive understanding of the non-covalent forces at play.

Applications of 4 Phenyltetrahydro 2h Pyran 4 Carbonitrile and Its Derivatives

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The tetrahydropyran (B127337) motif is a common structural feature in a wide array of natural products and biologically active compounds. Consequently, the synthesis of functionalized tetrahydropyrans is a topic of considerable interest in organic chemistry. 4-Phenyltetrahydro-2H-pyran-4-carbonitrile serves as a valuable building block in this context, offering multiple avenues for synthetic transformations.

Construction of Complex Molecular Structures

The presence of the nitrile group in this compound is key to its utility in constructing more elaborate molecular architectures. The nitrile can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, thereby facilitating the synthesis of complex molecules.

For instance, the hydrolysis of the nitrile to the corresponding carboxylic acid, 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, provides a handle for amide bond formation, a cornerstone of medicinal chemistry. Furthermore, the reduction of the nitrile to 4-aminomethyl-4-phenyltetrahydro-2H-pyran opens up pathways to a diverse range of derivatives through reactions such as N-alkylation, acylation, and sulfonylation. These derivatives can serve as scaffolds for the generation of chemical libraries for high-throughput screening.

Synthesis of Natural Products and their Analogs

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the tetrahydropyran ring is a core component of numerous natural products, including several polyether antibiotics and marine natural products. nih.govmdpi.com Synthetic strategies towards these complex molecules often rely on the construction of substituted tetrahydropyran rings.

The functional handles present in this compound and its derivatives make it a potential precursor for subunits of such natural products. The ability to manipulate the nitrile and phenyl groups allows for the introduction of various side chains and functionalities that are characteristic of naturally occurring tetrahydropyran-containing compounds. For example, the synthesis of pyran and pyranone natural products often involves the strategic formation of the heterocyclic ring, and versatile intermediates are crucial for this process. nih.govmdpi.com

Enabling Strategies for Polyfunctionalized Pyrans

The development of methodologies for the synthesis of polyfunctionalized pyrans is an active area of research. nih.gov Multi-component reactions, for instance, have emerged as powerful tools for the efficient construction of highly substituted 4H-pyran derivatives. nih.gov While this compound is a saturated system, its synthesis from precursors like 4-phenyltetrahydro-2H-pyran-4-one highlights the accessibility of functionalized tetrahydropyran rings.

The nitrile functionality, in particular, can be leveraged in strategies aimed at creating polyfunctionalized systems. For example, reactions involving the activation of the alpha-carbon to the nitrile group could allow for the introduction of additional substituents on the tetrahydropyran ring. The versatility of the nitrile group as a synthetic precursor enables the exploration of diverse chemical space around the tetrahydropyran core.

Significance in Medicinal Chemistry and Drug Discovery

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its presence can influence key drug-like properties such as solubility, metabolic stability, and cell permeability. The incorporation of a phenyl group and a reactive nitrile handle in this compound makes it and its derivatives attractive candidates for drug discovery programs.

Design and Synthesis of Pyran-Containing Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the design and synthesis of new molecular scaffolds that can be readily diversified to create libraries of compounds for biological screening. Functionalized tetrahydropyran scaffolds are sought after for this purpose. nih.govsygnaturediscovery.com The synthesis of 4-aminotetrahydropyran (B1267664) scaffolds, for example, has been shown to be a valuable strategy in drug discovery, providing sp³-rich structures that are desirable for exploring new areas of chemical space. nih.govsygnaturediscovery.com

Derivatives of this compound can be utilized in the design of various pharmaceutical scaffolds. For example, the corresponding amine derivative can be incorporated into larger molecules to modulate their pharmacokinetic properties or to interact with specific biological targets. The synthesis of novel tetrahydropyran-based bacterial topoisomerase inhibitors highlights the potential of this scaffold in developing new antibacterial agents. nih.gov

Below is a table of representative tetrahydropyran-based compounds and their reported biological activities, illustrating the potential of this scaffold in medicinal chemistry.

| Compound Class | Biological Activity | Reference |

| Tetrahydropyran-based topoisomerase inhibitors | Antibacterial (Gram-positive) | nih.gov |

| 4-Aminotetrahydropyran derivatives | Scaffolds for drug discovery | nih.govsygnaturediscovery.com |

| Tetrahydrolipstatin and its stereoisomers | Pancreatic lipase (B570770) inhibition | nih.gov |

| Furan-containing tetrahydropyrimidines | Antioxidant | nih.gov |

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. georgiasouthern.edu These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

While specific SAR studies on this compound derivatives are not widely reported, SAR studies on other tetrahydropyran-containing molecules demonstrate the importance of this scaffold. For instance, stereochemical SAR studies of tetrahydrolipstatin and its diastereomers have revealed the critical role of the stereochemistry of the tetrahydropyran ring and its substituents in determining inhibitory activity against pancreatic lipase. nih.gov Similarly, SAR studies on tetrahydroquinolone derivatives as GPR41 modulators have shown that modifications to an aryl group attached to a furan (B31954) moiety can switch the compound's activity from antagonistic to agonistic. nih.gov

The phenyl and nitrile groups of this compound provide clear vectors for chemical modification, making it a suitable candidate for SAR studies. By systematically modifying these groups and evaluating the biological activity of the resulting analogs, researchers can elucidate the structural requirements for a desired pharmacological effect. This information is invaluable for the rational design of more potent and selective drug candidates.

Development of Bioactive Molecules Based on Tetrahydropyran Scaffolds

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it an attractive starting point for the design of new bioactive agents. The phenyl group can engage in various interactions with biological targets, while the nitrile group can be chemically modified or participate in hydrogen bonding.

One notable area of investigation involves the synthesis of triazole derivatives with anti-inflammatory properties. bohrium.com Starting from 4-phenyltetrahydropyran-4-carboxylic acid, a close derivative of the nitrile, researchers have synthesized a series of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol derivatives. bohrium.com These compounds were subsequently modified at the thiol position to generate a library of S-substituted and S,N-disubstituted triazoles. bohrium.com

The synthesis of these derivatives involves the initial conversion of 4-phenyltetrahydropyran-4-carboxylic acid to its corresponding acid chloride. bohrium.com Reaction with thiosemicarbazide (B42300) followed by cyclization yields the key 1,2,4-triazole-3-thiol intermediate. bohrium.com Subsequent alkylation or acylation of the thiol group leads to the final products. bohrium.com While the initial screening of these specific compounds for anti-inflammatory and analgesic effects did not show significant activity at the tested doses, the synthetic strategy highlights the utility of the 4-phenyltetrahydropyran scaffold in generating diverse molecular architectures for biological screening. bohrium.com

Table 1: Examples of Synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives

| Compound | R Group (Substitution at thiol) | Resulting Structure |

| 5a | Benzyl | 3-((Benzylthio)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole) |

| 5b | 4-Methylbenzyl | 3-(((4-Methylbenzyl)thio)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole) |

| 5c | 4-Methoxybenzyl | 3-(((4-Methoxybenzyl)thio)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole) |

| 5d | 4-Chlorobenzyl | 3-(((4-Chlorobenzyl)thio)-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole) |

Furthermore, the broader class of pyran-based compounds has shown significant promise in other therapeutic areas. For instance, a series of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were identified as novel and potent inhibitors of the aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is a therapeutic target for castration-resistant prostate cancer.

Potential in Materials Science

Currently, there is limited publicly available research detailing the specific applications of this compound or its direct derivatives in the field of materials science. While nitrile-containing compounds, in general, are utilized in the synthesis of various polymers, and the tetrahydropyran motif can be found in certain specialty chemicals, the direct use of this particular compound as a monomer or functional material has not been extensively documented.

An in-depth look at the emerging research and opportunities surrounding the chemical compound this compound reveals a landscape ripe for innovation. While this specific molecule may not be widely studied, its structural motifs—the tetrahydropyran ring and the quaternary α-aryl nitrile—are of significant interest in synthetic and medicinal chemistry. This article explores future research directions that could unlock the full potential of this compound.

Future Research Directions and Emerging Opportunities

The unique architecture of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile presents a foundation for extensive research. The convergence of a rigid heterocyclic core, a versatile nitrile group, and a modifiable aromatic ring offers a platform for developing novel chemical entities and methodologies.

Q & A

Q. What are the recommended synthetic routes for 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, and how can AI tools optimize reaction planning?

- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models) can predict feasible pathways by leveraging databases like Reaxys or Pistachio. For example, condensation reactions involving nitrile-containing precursors and cyclic ether intermediates are common. Reaction parameters (e.g., solvent, catalyst) should prioritize minimizing side products like carbon oxides or hydrogen chloride, as noted in safety profiles .

- Data Table :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Key intermediates | Nitrile derivatives, THP | |

| Stability concerns | Avoid strong oxidizers |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine X-ray crystallography (for conformation analysis, e.g., pyran ring puckering parameters) with spectroscopic methods (NMR, IR). For instance, C–N bond lengths in conjugated systems (~1.31 Å) can validate electronic interactions . LC-MS or HPLC is recommended for purity assessment, particularly to detect hazardous decomposition products (e.g., nitrogen oxides) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Storage : Tightly sealed containers in cool, dry, ventilated areas away from oxidizers .

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to limit airborne dust .

- First Aid : Immediate 15-minute flushing for eye/skin exposure; oxygen administration for inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while mitigating hazards?

- Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, ethanol/EtN mixtures in condensation reactions (as used for analogous pyrans ) may improve regioselectivity. Monitor exothermic risks using calorimetry, as thermal instability is noted in similar nitriles .

Q. What strategies resolve contradictions in spectral data or crystallographic parameters?

- Methodological Answer : Cross-validate using DFT calculations (e.g., Gaussian software) to compare experimental vs. theoretical bond lengths/angles. For instance, pyran ring puckering (θ = 88–90°) and dihedral angles between substituents (e.g., syn-clinal conformations) should align with computed geometries . Discrepancies may indicate polymorphism or solvent effects.

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like calcium channels or enzymes, leveraging structural motifs from bioactive analogs (e.g., 4H-pyran derivatives ). Focus on substituent effects: phenyl groups may enhance lipophilicity, while nitriles influence hydrogen-bonding interactions .

Data Contradictions and Validation

Q. How to address discrepancies in reported stability or decomposition products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.